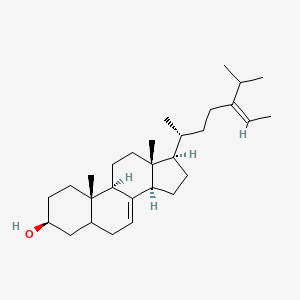

Delta 7-avenasterol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C29H48O |

|---|---|

Molecular Weight |

412.7 g/mol |

IUPAC Name |

(3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/b21-7-/t20-,22?,23+,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

MCWVPSBQQXUCTB-CVRIKDQZSA-N |

Isomeric SMILES |

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C |

Canonical SMILES |

CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Delta-7-Avenasterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-7-avenasterol is a significant phytosterol found in various plant species. As an intermediate in the complex web of sterol biosynthesis, it plays a crucial role in the formation of essential structural and signaling molecules within the plant cell. Understanding its biosynthetic pathway is paramount for researchers in fields ranging from plant biology and biochemistry to drug development, where phytosterols (B1254722) and their derivatives are of increasing interest for their potential therapeutic applications. This technical guide provides an in-depth exploration of the biosynthetic route to delta-7-avenasterol, detailing the enzymatic players, their kinetics, and the experimental methodologies used to elucidate this intricate process.

The Biosynthetic Pathway from Cycloartenol (B190886)

The journey to delta-7-avenasterol begins with cycloartenol, the primary cyclized precursor of sterols in plants, which is synthesized from 2,3-oxidosqualene. The subsequent pathway involves a series of modifications to the sterol nucleus and side chain, primarily catalyzed by a suite of enzymes located in the endoplasmic reticulum. The key transformations include methylation, demethylation, isomerization, and desaturation reactions.

The generally accepted sequence of enzymatic reactions leading from cycloartenol to delta-7-avenasterol is as follows:

-

C-24 Methylation (First) : The pathway initiates with the methylation of the C-24 position of cycloartenol, catalyzed by S-adenosyl-L-methionine:cycloartenol-C-24-methyltransferase (SMT1) , to produce 24-methylenecycloartanol (B74860).[1]

-

C-4 Demethylation (First Methyl Group) : The 4α-methyl group of 24-methylenecycloartanol is removed by a complex of enzymes, with the initial oxidation step carried out by sterol-4α-methyl oxidase 1 (SMO1) . This leads to the formation of cycloeucalenol (B201777).[2][3]

-

Cyclopropane (B1198618) Ring Opening : The cyclopropane ring of cycloeucalenol is opened by cycloeucalenol cycloisomerase (CPI1) to yield obtusifoliol (B190407).[4][5]

-

C-14 Demethylation : The 14α-methyl group of obtusifoliol is removed by obtusifoliol 14α-demethylase (CYP51) , a cytochrome P450 enzyme, resulting in 4α-methyl-5α-ergosta-8,14,24(28)-trien-3β-ol.[5][6]

-

C-14 Reduction : The Δ14 double bond is reduced by sterol C-14 reductase (FACKEL/FK) to produce 4α-methylfecosterol.[5][7]

-

C-8,7 Isomerization : The Δ8 double bond is isomerized to a Δ7 double bond by C-8,7 sterol isomerase (HYDRA1/HYD1) , forming 24-methylenelophenol (B75269).[5][7][8]

-

C-24 Methylation (Second) : A second methyl group is added at the C-24 position of 24-methylenelophenol by 24-methylenesterol C-methyltransferase (SMT2) , leading to the formation of (Z)-24-ethylidenelophenol.[1]

-

C-4 Demethylation (Second Methyl Group) : The remaining 4α-methyl group of 24-ethylidenelophenol is removed by the action of sterol-4α-methyl oxidase 2 (SMO2) and associated enzymes, yielding delta-7-avenasterol.[2]

-

C-5 Desaturation : Delta-7-avenasterol can be further metabolized to 5-dehydroavenasterol by lathosterol oxidase (also known as sterol C-5 desaturase) .[9][10][11][12]

Below is a graphical representation of this biosynthetic pathway.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for some of the key enzymes involved in the biosynthesis of delta-7-avenasterol. It is important to note that kinetic parameters can vary depending on the plant species and the specific experimental conditions.

| Enzyme | Organism | Substrate | Km (μM) | Vmax or kcat | Reference(s) |

| SMT1 | Soybean (Glycine max) | Cycloartenol | - | 0.01 s-1 (kcat) | [13] |

| 24(28)-Methylenelophenol | - | 0.001 s-1 (kcat) | [13] | ||

| Obtusifoliol 14α-demethylase (CYP51) | Maize (Zea mays) | Obtusifoliol | 160 ± 5 | 65 ± 5 pmol/min/mg protein | [14] |

| Enzyme | Organism | Inhibitor | Ki (μM) | Type of Inhibition | Reference(s) |

| SMT1 | Soybean (Glycine max) | 25-Azacycloartanol | 0.045 | - | [13] |

| Obtusifoliol 14α-demethylase (CYP51) | Mycobacterium tuberculosis | Ketoconazole | - | Type II binding | [15] |

| Clotrimazole | - | Type II binding | [15] | ||

| Fluconazole | - | Type II binding | [15] |

Experimental Protocols

General Protocol for Phytosterol Extraction and Analysis by GC-MS

This protocol provides a general framework for the extraction, derivatization, and quantification of phytosterols, including delta-7-avenasterol, from plant tissues.

1. Sample Preparation and Lipid Extraction: a. Homogenize fresh or freeze-dried plant material (e.g., 1-5 g) in a suitable solvent system, such as chloroform:methanol (2:1, v/v).[16] b. For solid samples, a solid-liquid extraction can be performed, while for liquid samples, a liquid-liquid extraction is appropriate.[17] c. Add an internal standard (e.g., 5α-cholestane or epicoprostanol) at a known concentration to the initial homogenate to correct for losses during sample preparation.[18] d. Filter the homogenate to remove solid debris. e. Evaporate the solvent from the filtrate under a stream of nitrogen or using a rotary evaporator at a controlled temperature (e.g., 45°C).[17]

2. Saponification: a. To hydrolyze steryl esters and glycosides, resuspend the lipid extract in an alcoholic potassium hydroxide (B78521) solution (e.g., 1 M KOH in 95% ethanol).[16] b. Heat the mixture at a controlled temperature (e.g., 70-80°C) for 1-2 hours with occasional vortexing.[19] c. After cooling to room temperature, add distilled water and extract the unsaponifiable fraction (containing free sterols) three times with a non-polar solvent such as n-hexane or diethyl ether.[16] d. Pool the organic phases and wash with distilled water until the aqueous phase is neutral. e. Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to dryness.

3. Derivatization: a. To increase volatility for GC analysis, convert the free sterols to their trimethylsilyl (B98337) (TMS) ethers. b. Resuspend the dried unsaponifiable fraction in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a dry solvent like pyridine (B92270) or anhydrous acetonitrile.[18] c. Heat the reaction mixture at 60-70°C for 30-60 minutes.[18] d. After cooling, the sample is ready for GC-MS analysis.

4. GC-MS Analysis: a. Inject an aliquot (e.g., 1-2 µL) of the derivatized sample into a gas chromatograph coupled to a mass spectrometer. b. Use a capillary column suitable for sterol analysis (e.g., DB-5MS or equivalent). c. Set the temperature program to achieve optimal separation of the different sterol isomers. A typical program might start at 150°C, hold for a few minutes, then ramp up to 320°C.[17] d. The mass spectrometer is typically operated in electron ionization (EI) mode. e. Identify individual phytosterols by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST). f. Quantify the phytosterols by comparing the peak area of each compound to the peak area of the internal standard and using a calibration curve generated with known concentrations of authentic standards.[17]

In Vitro Assay for Sterol C-5 Desaturase (Lathosterol Oxidase)

This protocol is adapted from studies on sterol C-5 desaturase in various organisms and can be applied to plant microsomal preparations.[9][20]

1. Preparation of Microsomal Fraction: a. Homogenize fresh plant tissue (e.g., maize seedlings) in a cold buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 0.4 M sucrose, 10 mM EDTA, and 5 mM dithiothreitol). b. Filter the homogenate through cheesecloth and centrifuge at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria. c. Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction. d. Resuspend the microsomal pellet in a suitable buffer for the enzyme assay. e. Determine the protein concentration of the microsomal preparation (e.g., using the Bradford assay).

2. Enzyme Assay: a. The assay mixture should contain the microsomal fraction (containing the enzyme), a buffer (e.g., potassium phosphate, pH 7.2), and the substrate, delta-7-avenasterol. b. The reaction requires molecular oxygen and a reducing equivalent, typically NADH or NADPH.[20] Studies on maize C5(6)-desaturase indicate that NADH is more efficient.[20] c. The substrate, delta-7-avenasterol, can be added in a suitable solvent (e.g., acetone (B3395972) or Tween-80) to ensure its solubility in the aqueous assay medium. d. Initiate the reaction by adding the microsomal protein. e. Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a specific period (e.g., 30-60 minutes). f. Terminate the reaction by adding a strong base (e.g., ethanolic KOH) and heating to saponify the lipids.

3. Product Analysis: a. After saponification, extract the sterols as described in the general phytosterol analysis protocol. b. Analyze the extracted sterols by GC-MS or HPLC to identify and quantify the product, 5-dehydroavenasterol. c. Enzyme activity can be expressed as the amount of product formed per unit time per milligram of microsomal protein.

Conclusion

The biosynthetic pathway of delta-7-avenasterol is a multi-step process involving a cascade of specific enzymatic reactions. This guide has outlined the key enzymes, their sequential action, and the intermediates formed en route from cycloartenol. While significant progress has been made in identifying the core components of this pathway, further research is required to fully elucidate the kinetic properties and regulatory mechanisms of all the involved enzymes across different plant species. The provided experimental protocols offer a foundation for researchers to investigate these aspects, contributing to a deeper understanding of plant sterol metabolism and its potential for biotechnological and pharmaceutical applications.

References

- 1. EC 2.1.1.143 [iubmb.qmul.ac.uk]

- 2. Plant sterol biosynthesis: identification of two distinct families of sterol 4alpha-methyl oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The SMO1 Family of Sterol 4α-Methyl Oxidases Is Essential for Auxin- and Cytokinin-Regulated Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cycloeucalenol cycloisomerase - Wikipedia [en.wikipedia.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 7. Research [k-state.edu]

- 8. Isolation and characterization of an Arabidopsis thaliana C-8,7 sterol isomerase: functional and structural similarities to mammalian C-8,7 sterol isomerase/emopamil-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lathosterol Oxidase (Sterol C-5 Desaturase) Deletion Confers Resistance to Amphotericin B and Sensitivity to Acidic Stress in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lathosterol Oxidase (Sterol C-5 Desaturase) Deletion Confers Resistance to Amphotericin B and Sensitivity to Acidic Stress in Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. C-5 sterol desaturase - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Properties and structural requirements for substrate specificity of cytochrome P-450-dependent obtusifoliol 14 alpha-demethylase from maize (Zea mays) seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. myfoodresearch.com [myfoodresearch.com]

- 18. aocs.org [aocs.org]

- 19. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]

- 20. Plant sterol biosynthesis: identification and characterization of higher plant delta 7-sterol C5(6)-desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unsung Phytosterol: A Technical Guide to Delta-7-Avenasterol in the Plant Kingdom

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of delta-7-avenasterol, a significant phytosterol found throughout the plant kingdom. This document details its natural sources, distribution within plant tissues, and its pivotal role in the biosynthesis of other essential sterols. Comprehensive experimental protocols for extraction and quantification are provided, alongside a visual representation of its metabolic pathway, to support further research and development in this area.

Natural Sources and Distribution of Delta-7-Avenasterol

Delta-7-avenasterol is a naturally occurring phytosterol found in a variety of plants, playing a crucial role as an intermediate in the biosynthesis of other sterols, such as stigmasterol.[1][2] Its distribution varies significantly across different plant species and tissues. Notable concentrations have been identified in cereal grains, oilseeds, and certain legumes.

Cereal grains such as oats and rye are recognized sources of delta-7-avenasterol.[3] While it is considered a minor constituent in some cereals, its presence is significant for the overall phytosterol profile.[4] Amaranth, a pseudocereal, has also been reported to contain delta-7-avenasterol as part of its complex sterol composition.[1][5]

Oilseeds are particularly rich sources of phytosterols (B1254722), including delta-7-avenasterol. Sunflower seeds and pumpkin seeds are prominent examples, with studies indicating that delta-7-sterols can constitute a significant portion of their total sterol content.[1][2] In fact, in some varieties of pumpkin seed oil, Δ7-phytosterols, including Δ7-avenasterol, are the predominant phytosterols.[6]

Legumes also contribute to the dietary sources of delta-7-avenasterol.[1] While the concentration may vary between different legume species, they represent another important plant family where this compound is distributed.

The following table summarizes the quantitative data on the delta-7-avenasterol content in various plant sources, compiled from multiple studies.

| Plant Source | Plant Part | Delta-7-Avenasterol Content | Total Phytosterol Content | Reference |

| Cereal Grains | ||||

| Oats (Avena sativa L.) | Straw | 1-2% of total sterols | - | [7] |

| Leaves | Minor component (<9% of total sterols) | - | [8] | |

| Oilseeds | ||||

| Sunflower (Helianthus annuus) | Seed Oil | 4% of total phytosterols | 2100–4540 μg/g | [9] |

| Wild Species Seeds | 0.3 to 10.6% of total phytosterols | 1017 to 4308 mg/kg | [10] | |

| Pumpkin Seed (Cucurbita pepo) | Seed Oil | 29.5% to 42.3% of total sterol fraction | - | [11] |

| Pseudocereals | ||||

| Amaranth (Amaranthus cruentus) | Oil | 7-9% of total sterols | - | [12] |

Biosynthesis of Delta-7-Avenasterol

Delta-7-avenasterol is a key intermediate in the intricate biosynthetic pathway of plant sterols, which originates from the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol.[13][14][15] This pathway involves a series of enzymatic reactions that modify the sterol nucleus and side chain. The immediate precursor to delta-7-avenasterol is 24-ethylidenelophenol.[2] The conversion of 24-ethylidenelophenol to delta-7-avenasterol is a critical step in the formation of 24-ethyl sterols. Subsequently, delta-7-avenasterol serves as a substrate for the enzyme lathosterol (B1674540) oxidase (a Δ7-sterol-C5-desaturase), which introduces a double bond at the C-5 position to form 5-dehydroavenasterol, a precursor to other important phytosterols like stigmasterol.[1]

Below is a diagram illustrating the key steps in the biosynthesis of stigmasterol, highlighting the position of delta-7-avenasterol.

Caption: Biosynthesis pathway from Cycloartenol to Stigmasterol.

Experimental Protocols

Extraction of Phytosterols from Plant Material (Soxhlet Extraction)

This protocol describes a general method for the extraction of total lipids, including phytosterols, from dried plant material using a Soxhlet apparatus.

Materials:

-

Dried and finely ground plant material (e.g., seeds, grains)

-

Soxhlet extractor apparatus (including round-bottom flask, extraction chamber, and condenser)

-

Cellulose (B213188) extraction thimble

-

Heating mantle

-

n-Hexane or petroleum ether (analytical grade)

-

Rotary evaporator

-

Glass wool

Procedure:

-

Accurately weigh approximately 10-20 g of the dried and ground plant material and place it into a cellulose extraction thimble.

-

Lightly plug the top of the thimble with glass wool to prevent the plant material from entering the siphon tube.

-

Place the thimble inside the extraction chamber of the Soxhlet apparatus.

-

Fill a round-bottom flask with 250-300 mL of n-hexane or petroleum ether. Add a few boiling chips to ensure smooth boiling.

-

Assemble the Soxhlet apparatus, ensuring all glass joints are securely connected. The round-bottom flask is placed on the heating mantle, the extraction chamber is fitted on top of the flask, and the condenser is placed on top of the extraction chamber.

-

Connect the condenser to a cold water supply, with water entering at the bottom inlet and exiting from the top outlet.

-

Turn on the heating mantle and adjust the temperature to gently boil the solvent. The solvent will vaporize, travel up the distillation path, condense in the condenser, and drip into the thimble containing the sample.[16][17][18]

-

Continue the extraction process for 6-8 hours. The solvent will periodically siphon back into the round-bottom flask, carrying the extracted lipids.

-

After the extraction is complete, turn off the heating mantle and allow the apparatus to cool down.

-

Once cooled, dismantle the apparatus.

-

Remove the solvent from the extract in the round-bottom flask using a rotary evaporator at a temperature of approximately 40°C.

-

The resulting lipid extract, containing the phytosterols, can be used for further analysis.

Saponification of Lipid Extract for Free Sterol Analysis

This protocol details the alkaline hydrolysis (saponification) of the lipid extract to release free sterols from their esterified and glycosidic forms.

Materials:

-

Lipid extract obtained from the Soxhlet extraction

-

Ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 2 M in 95% ethanol)

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

n-Hexane or diethyl ether (analytical grade)

-

Distilled water

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Transfer a known amount of the lipid extract (e.g., 200-500 mg) to a round-bottom flask.

-

Add 50 mL of 2 M ethanolic KOH solution to the flask.

-

Attach a reflux condenser to the flask and heat the mixture in a water bath or on a heating mantle at 80-90°C for 1-2 hours with constant stirring.[19]

-

After saponification, allow the mixture to cool to room temperature.

-

Transfer the cooled solution to a separatory funnel and add 50 mL of distilled water.

-

Extract the unsaponifiable matter (containing the free sterols) by adding 50 mL of n-hexane or diethyl ether to the separatory funnel. Shake vigorously for 2-3 minutes and then allow the layers to separate.[20]

-

Collect the upper organic layer. Repeat the extraction of the aqueous layer two more times with 50 mL portions of the organic solvent.

-

Combine all the organic extracts and wash them with 50 mL portions of distilled water until the washings are neutral to pH paper.

-

Dry the organic extract by passing it through a column containing anhydrous sodium sulfate.

-

Evaporate the solvent from the dried extract using a rotary evaporator to obtain the unsaponifiable fraction containing the free phytosterols.

Quantification of Delta-7-Avenasterol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization and analysis of the free sterol fraction by GC-MS for the identification and quantification of delta-7-avenasterol.

Materials:

-

Unsaponifiable fraction containing free sterols

-

Derivatization reagent (e.g., BSTFA + 1% TMCS, or SILYL-991)[21][22]

-

Pyridine (B92270) (anhydrous)

-

n-Hexane (GC grade)

-

Internal standard (e.g., 5α-cholestane or betulin)

-

GC-MS system equipped with a capillary column (e.g., HP-5MS)

Procedure:

-

Derivatization:

-

Dissolve a known amount of the unsaponifiable fraction (e.g., 1-5 mg) in a small vial with a known amount of the internal standard.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Add 100 µL of anhydrous pyridine and 100 µL of the derivatization reagent (e.g., BSTFA + 1% TMCS).[19]

-

Cap the vial tightly and heat at 60-70°C for 30-60 minutes to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.[19]

-

After cooling, the sample is ready for injection.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions (example):

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Injector Temperature: 280°C

-

Oven Temperature Program: Initial temperature of 200°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

Transfer Line Temperature: 290°C

-

-

MS Conditions (example):

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 50-600

-

-

-

Quantification:

-

Identify the delta-7-avenasterol-TMS peak based on its retention time and mass spectrum compared to a known standard.

-

Quantify the amount of delta-7-avenasterol by comparing the peak area of its TMS derivative to the peak area of the internal standard, using a calibration curve generated with authentic standards.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of delta-7-avenasterol from plant materials.

Caption: Standard workflow for phytosterol analysis.

References

- 1. Buy Delta 7-avenasterol (EVT-15006436) [evitachem.com]

- 2. Showing Compound delta7-Avenasterol (FDB012733) - FooDB [foodb.ca]

- 3. caymanchem.com [caymanchem.com]

- 4. Phytosterols: From Preclinical Evidence to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. delta7-Avenasterol | C29H48O | CID 12795736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phytosterols in hull-less pumpkin seed oil, rich in ∆7-phytosterols, ameliorate benign prostatic hyperplasia by lowing 5α-reductase and regulating balance between cell proliferation and apoptosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Seasonal Variability of Lipophilic Compounds in Oat (Avena sativa L.) Straw: A Comprehensive Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. scispace.com [scispace.com]

- 11. Nutraceutical Prospects of Pumpkin Seeds: A Study on the Lipid Fraction Composition and Oxidative Stability Across Eleven Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Frontiers | Why Do Plants Convert Sitosterol to Stigmasterol? [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hielscher.com [hielscher.com]

- 17. The Art and Science of Soxhlet Extraction: A Practical Guide for Medicinal Plant Preparation [greenskybio.com]

- 18. m.youtube.com [m.youtube.com]

- 19. aocs.org [aocs.org]

- 20. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Delta-7-Avenasterol: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-7-avenasterol, a phytosterol found in various plant sources, plays a crucial role as an intermediate in the biosynthesis of other significant sterols.[1] Its unique chemical architecture, characterized by a stigmastane (B1239390) skeleton, presents a subject of interest for researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of delta-7-avenasterol, supported by quantitative data, detailed experimental protocols, and visual representations to facilitate a comprehensive understanding.

Chemical Structure and Properties

Delta-7-avenasterol is a C29 sterol with the molecular formula C₂₉H₄₈O.[2] Its structure is characterized by a tetracyclic cyclopenta[a]phenanthrene ring system, a hydroxyl group at the C-3 position, and a double bond between C-7 and C-8 of the steroid nucleus. A key feature is the ethylidene group at C-24 in the side chain, with a Z configuration for the double bond between C-24 and C-28.

Stereochemistry

The systematic IUPAC name for delta-7-avenasterol is (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol .[2] This nomenclature precisely defines the absolute configuration of all chiral centers within the molecule, which is crucial for its biological activity and interaction with molecular targets.

Physicochemical Properties

Delta-7-avenasterol is a solid at room temperature and exhibits slight solubility in organic solvents such as chloroform (B151607) and methanol.[3]

Table 1: Physicochemical and Spectroscopic Data for Delta-7-Avenasterol

| Property | Value | Reference(s) |

| IUPAC Name | (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [2] |

| Molecular Formula | C₂₉H₄₈O | [2] |

| Molecular Weight | 412.7 g/mol | [2] |

| CAS Number | 23290-26-8 | [4] |

| Melting Point | 118-120 °C | |

| Appearance | Solid | [1] |

| Solubility | Slightly soluble in chloroform and methanol | [3] |

| Mass Spectrometry (EI-MS) m/z | 412 (M⁺), 397, 394, 271, 255, 229, 213 | |

| ¹³C NMR (indicative shifts, ppm) | ~139.7 (C-8), ~121.7 (C-7), ~71.1 (C-3) |

Note: There is a discrepancy in the reported melting point in the literature, with another cited value of 212-214 °C. The value of 118-120 °C is more consistent with other phytosterols (B1254722) of similar structure.

Mandatory Visualization

Caption: Chemical structure of delta-7-avenasterol.

Experimental Protocols

Isolation and Purification of Delta-7-Avenasterol from Oats (Avena sativa)

This protocol outlines a general procedure for the extraction and purification of delta-7-avenasterol from oat seeds.

1. Materials and Reagents:

-

Oat seeds (finely ground)

-

n-Hexane

-

Ethanol

-

Potassium hydroxide (B78521) (KOH)

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

-

Rotary evaporator

-

Chromatography columns

2. Extraction and Saponification: a. Extract the ground oat seeds with n-hexane using a Soxhlet apparatus for 6-8 hours to obtain the crude lipid extract.[5] b. Evaporate the solvent from the extract under reduced pressure using a rotary evaporator. c. Saponify the lipid extract by refluxing with an ethanolic KOH solution (e.g., 2 M) for 2 hours to hydrolyze any steryl esters.[6]

3. Isolation of Unsaponifiable Matter: a. After saponification, cool the mixture and add water. b. Extract the unsaponifiable matter, which contains the free sterols, with diethyl ether. c. Wash the ether extract with water until neutral and dry over anhydrous sodium sulfate. d. Evaporate the diethyl ether to obtain the crude unsaponifiable fraction.

4. Chromatographic Purification: a. Subject the crude unsaponifiable fraction to silica gel column chromatography.[6] b. Elute the column with a gradient of hexane and ethyl acetate, starting with pure hexane and gradually increasing the polarity. c. Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing delta-7-avenasterol. d. Pool the relevant fractions and evaporate the solvent to yield purified delta-7-avenasterol. Further purification can be achieved by recrystallization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of phytosterols.

1. Derivatization: a. To improve volatility and chromatographic resolution, derivatize the hydroxyl group of delta-7-avenasterol. A common method is silylation.[7] b. To a dried sample of purified delta-7-avenasterol (or the unsaponifiable fraction), add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a pyridine (B92270) solvent.[7] c. Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[7]

2. GC-MS Conditions:

- Column: A non-polar capillary column (e.g., HP-5MS, DB-5MS) is typically used.

- Injector Temperature: 250-280°C.

- Oven Temperature Program: Start at a lower temperature (e.g., 180°C), then ramp to a higher temperature (e.g., 280-300°C) to ensure separation of different sterols.

- Carrier Gas: Helium at a constant flow rate.

- MS Detector: Electron ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 50 to 500.

3. Data Analysis:

- Identify the trimethylsilyl (B98337) (TMS) ether derivative of delta-7-avenasterol based on its retention time and mass spectrum. The mass spectrum will show a molecular ion peak (M⁺) at m/z 484 and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is essential for the structural elucidation and confirmation of stereochemistry.

1. Sample Preparation: a. Dissolve a sufficient amount of purified delta-7-avenasterol (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃). b. Filter the solution into a clean, dry NMR tube.

2. NMR Parameters:

- ¹H NMR: Acquire spectra at a high field strength (e.g., 400 MHz or higher) to achieve good signal dispersion.

- ¹³C NMR: Acquire proton-decoupled spectra to obtain singlets for each carbon atom.

- 2D NMR: Techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of proton and carbon signals.

Biosynthesis of Delta-7-Avenasterol

Delta-7-avenasterol is a key intermediate in the biosynthesis of phytosterols in plants. The pathway begins with the cyclization of 2,3-oxidosqualene. In higher plants, this is primarily catalyzed by cycloartenol (B190886) synthase to form cycloartenol. Following a series of enzymatic modifications including demethylations and isomerizations, 24-ethylidenelophenol is formed. This compound is then converted to delta-7-avenasterol, which can be further metabolized to other important sterols like stigmasterol.[1]

Caption: Simplified biosynthetic pathway of delta-7-avenasterol.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and key properties of delta-7-avenasterol. The inclusion of experimental protocols for its isolation and analysis, along with a visualization of its structure and biosynthetic pathway, offers a valuable resource for researchers. A thorough understanding of this phytosterol is fundamental for exploring its potential applications in various scientific and industrial fields.

References

- 1. Human Metabolome Database: Showing metabocard for delta7-Avenasterol (HMDB0006851) [hmdb.ca]

- 2. delta7-Avenasterol | C29H48O | CID 12795736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Delta 7-avenasterol (EVT-15006436) [evitachem.com]

- 4. delta7-Avenasterol | CAS#:23290-26-8 | Chemsrc [chemsrc.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aocs.org [aocs.org]

The Biological Role of Delta-7-Avenasterol in Plant Cell Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-7-avenasterol, a C29 phytosterol, is a pivotal, yet often overlooked, component of plant cell membranes. While not as abundant as β-sitosterol or stigmasterol (B192456), its role extends beyond that of a simple biosynthetic intermediate. This technical guide provides a comprehensive overview of the biological functions of delta-7-avenasterol, focusing on its influence on membrane structure and function, its involvement in biosynthetic pathways, and its putative role in stress responses. Detailed experimental protocols for the analysis of delta-7-avenasterol and the characterization of its effects on membrane properties are provided, alongside quantitative data and visual representations of relevant pathways and workflows to facilitate a deeper understanding for researchers in plant biology and drug development.

Introduction to Delta-7-Avenasterol

Delta-7-avenasterol, chemically known as (3β,5α)-stigmasta-7,24(28)-dien-3-ol, is a naturally occurring phytosterol found in a variety of plants, including oats, rye, sunflower seeds, and legumes[1]. As a Δ7-sterol, it possesses a double bond in the C7-C8 position of the sterol ring system, a feature that distinguishes it from the more abundant Δ5-sterols like β-sitosterol and campesterol. While its primary recognized function is as a key intermediate in the biosynthesis of stigmasterol and other C24-ethyl sterols, emerging evidence suggests a more direct role in modulating the biophysical properties of plant cell membranes and contributing to the formation of specialized membrane microdomains.

Physicochemical Properties

The structural characteristics of delta-7-avenasterol dictate its behavior within the lipid bilayer.

| Property | Value | Source |

| Chemical Formula | C₂₉H₄₈O | [1] |

| Molecular Weight | 412.7 g/mol | [1] |

| Physical State | Solid at room temperature | [2] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol; limited solubility in water | [3] |

Biosynthesis of Delta-7-Avenasterol

Delta-7-avenasterol is synthesized via the isoprenoid pathway, branching off from the synthesis of other major phytosterols. The pathway begins with the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol. A series of enzymatic reactions, including demethylations, isomerizations, and reductions, lead to the formation of 24-ethylidenelophenol, the immediate precursor of delta-7-avenasterol. The final step is catalyzed by a sterol Δ7-desaturase. Subsequently, delta-7-avenasterol is converted to 5-dehydroavenasterol by the enzyme Δ7-sterol-C5(6)-desaturase (lathosterol oxidase)[4]. This conversion is a critical step towards the synthesis of stigmasterol.

Caption: Simplified biosynthetic pathway of delta-7-avenasterol and its conversion to stigmasterol.

Role in Plant Cell Membranes

Modulation of Membrane Fluidity and Order

Like other sterols, delta-7-avenasterol intercalates into the phospholipid bilayer, influencing its fluidity and order. The planar sterol ring structure restricts the motion of adjacent fatty acyl chains, leading to an increase in membrane order (a decrease in fluidity). While direct quantitative data comparing the ordering effect of delta-7-avenasterol to other plant sterols is scarce, studies on structurally similar Δ7-sterols suggest they are effective in ordering membranes[5][6]. The presence of the Δ7 double bond, as opposed to the Δ5 double bond in sitosterol, may alter the planarity of the sterol ring and its interactions with neighboring lipids, though the precise biophysical consequences of this difference require further investigation. It is hypothesized that different sterol compositions allow plants to fine-tune membrane properties in response to environmental cues[7].

Formation of Lipid Rafts

Plant cell membranes are not homogenous but contain specialized microdomains known as lipid rafts. These domains are enriched in sterols and sphingolipids and are thought to function as platforms for signaling and protein trafficking[8]. Proteomic and lipidomic analyses of detergent-resistant membranes (DRMs), which are considered to be biochemical representations of lipid rafts, have revealed the presence of delta-7-avenasterol[5][6]. This suggests that delta-7-avenasterol, along with other Δ7-sterols, contributes to the formation and stability of these functional microdomains. The specific protein and lipid composition of these rafts can vary depending on the plant species and environmental conditions.

Involvement in Stress Responses

The composition of plant sterols, including delta-7-avenasterol, is known to change in response to various abiotic stresses such as temperature fluctuations, drought, and salinity. While the direct signaling role of delta-7-avenasterol in these responses is not well-established, its function as a precursor to other sterols like stigmasterol is significant. The ratio of different sterols can impact membrane stability and the activity of membrane-associated proteins involved in stress signaling. For instance, alterations in sterol composition can affect the function of membrane-bound enzymes and transporters that are crucial for maintaining cellular homeostasis under stress.

Caption: Logical flow of the potential involvement of delta-7-avenasterol in plant abiotic stress responses.

Experimental Protocols

Extraction and Quantification of Delta-7-Avenasterol by GC-MS

This protocol outlines the general steps for the analysis of sterols from plant tissue.

Caption: General workflow for the gas chromatography-mass spectrometry (GC-MS) analysis of plant sterols.

Methodology:

-

Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Lipid Extraction: Extract total lipids using a chloroform:methanol mixture (e.g., 2:1, v/v).

-

Saponification: Hydrolyze the lipid extract with ethanolic potassium hydroxide (B78521) to release free sterols from their esterified forms.

-

Extraction of Unsaponifiables: Extract the non-saponifiable fraction, containing the free sterols, with a non-polar solvent like n-hexane or diethyl ether.

-

Derivatization: Convert the sterols to their trimethylsilyl (B98337) (TMS) ethers using a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase their volatility for GC analysis.

-

GC-MS Analysis: Separate the derivatized sterols on a capillary GC column (e.g., DB-5ms) and detect them using a mass spectrometer. Identification is based on retention time and mass fragmentation patterns compared to an authentic standard of delta-7-avenasterol. Quantification is achieved by using an internal standard (e.g., epicoprostanol).

Measurement of Membrane Fluidity by Fluorescence Anisotropy

This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to assess membrane fluidity in liposomes containing delta-7-avenasterol.

Methodology:

-

Liposome Preparation: Prepare liposomes composed of a defined phospholipid mixture (e.g., POPC) with varying molar percentages of delta-7-avenasterol (and other sterols for comparison).

-

Probe Incorporation: Incubate the liposomes with a solution of DPH in a suitable solvent (e.g., tetrahydrofuran) to allow the probe to partition into the hydrophobic core of the bilayer.

-

Fluorescence Anisotropy Measurement: Measure the steady-state fluorescence anisotropy of the DPH-labeled liposomes using a spectrofluorometer equipped with polarizers. Excite the sample with vertically polarized light (e.g., at 358 nm) and measure the emission intensity parallel (I∥) and perpendicular (I⊥) to the excitation plane (e.g., at 428 nm).

-

Calculation of Anisotropy (r): Calculate the fluorescence anisotropy using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) where G is the G-factor, an instrument-specific correction factor.

-

Interpretation: Higher anisotropy values indicate lower membrane fluidity (higher order).

Isolation of Detergent-Resistant Membranes (DRMs)

This protocol provides a general method for the isolation of DRMs from plant plasma membranes.

Methodology:

-

Plasma Membrane Isolation: Isolate purified plasma membranes from plant tissue using aqueous two-phase partitioning.

-

Detergent Treatment: Solubilize the plasma membranes with a cold non-ionic detergent, typically 1% (v/v) Triton X-100, at 4°C.

-

Sucrose (B13894) Density Gradient Ultracentrifugation: Load the detergent-treated membrane suspension onto a discontinuous sucrose gradient and centrifuge at high speed. The DRMs, being less dense, will float to the interface of lower sucrose concentrations.

-

Collection and Analysis: Collect the DRM fraction and analyze its lipid and protein composition using techniques such as GC-MS and proteomics.

Conclusion and Future Perspectives

Delta-7-avenasterol is a crucial player in the complex landscape of plant membrane biology. While its role as a biosynthetic precursor is well-established, its direct contributions to membrane organization and stress responses are areas of active research. The enrichment of delta-7-avenasterol in lipid rafts highlights its potential importance in signal transduction and protein trafficking. Future research should focus on obtaining direct quantitative data on the biophysical effects of delta-7-avenasterol in model membranes to better understand its specific role in modulating membrane properties. Furthermore, elucidating the specific signaling pathways that may be directly influenced by the presence of delta-7-avenasterol will provide a more complete picture of its biological significance in plant growth, development, and adaptation. The application of advanced techniques such as cryo-electron microscopy to study the interactions of delta-7-avenasterol with membrane proteins holds great promise for revealing novel functions of this important phytosterol.

References

- 1. Buy Delta 7-avenasterol (EVT-15006436) [evitachem.com]

- 2. delta7-Avenasterol | C29H48O | CID 12795736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Buy delta7-Avenasterol | 23290-26-8 | >98% [smolecule.com]

- 5. Characterization of Lipid Rafts from Medicago truncatula Root Plasma Membranes: A Proteomic Study Reveals the Presence of a Raft-Associated Redox System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of lipid rafts from Medicago truncatula root plasma membranes: a proteomic study reveals the presence of a raft-associated redox system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling the paradoxes of plant hormone signaling integration - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Delta-7-Avenasterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-7-avenasterol, a phytosterol found in a variety of plant oils and grains, has garnered significant interest within the scientific community for its potential bioactive properties, including antioxidant and anti-inflammatory activities.[1][2][3] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of delta-7-avenasterol, detailed experimental protocols for evaluating its bioactivity, and visual representations of its biosynthetic pathway and experimental workflows. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this compound in fields ranging from phytochemistry to drug discovery and development.

Chemical Identity and Structure

Delta-7-avenasterol is a stigmastane-type sterol, characterized by a cholestane (B1235564) skeleton with an ethyl group at the C24 position.[4][5][6] It is a crucial intermediate in the biosynthesis of other significant plant sterols, such as stigmasterol.[4][5][6]

Table 1: Chemical Identifiers for Delta-7-Avenasterol

| Identifier | Value | Source(s) |

| IUPAC Name | (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [4][7] |

| CAS Number | 23290-26-8 | [4][7] |

| Molecular Formula | C₂₉H₄₈O | [1][4][5][7][8] |

| InChI | InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/b21-7-/t20-,22+,23+,25-,26+,27+,28+,29-/m1/s1 | [1][7] |

| InChIKey | MCWVPSBQQXUCTB-OQTIOYDCSA-N | [1][7] |

| Canonical SMILES | C/C=C(/CC--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC--INVALID-LINK--O)C)C)\C(C)C | [7] |

Physical Properties

Delta-7-avenasterol is typically a white, crystalline solid or powder at room temperature.[9] Its physical properties are summarized in the table below. There is some discrepancy in the reported melting point, which may be due to the presence of isomers or different crystallization methods.

Table 2: Physical Properties of Delta-7-Avenasterol

| Property | Value | Source(s) |

| Molecular Weight | 412.7 g/mol | [1][4][7][8] |

| Appearance | White to Off-White Powder/Solid | [4][9] |

| Melting Point | 118–120 °C | [10] |

| 212-214 °C | [9] | |

| Boiling Point (Predicted) | 503.1 ± 49.0 °C | [9][11] |

| Density (Predicted) | 0.98 ± 0.1 g/cm³ | [5][9][11] |

| Solubility | Soluble in DMSO.[4] Slightly soluble in Chloroform and Methanol (B129727).[1][5][9][11] Insoluble in water.[5][9] | |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [4][11] |

Chemical and Spectroscopic Properties

The chemical reactivity of delta-7-avenasterol is centered around its hydroxyl group and the double bonds in the sterol ring and side chain. It is recognized for its antioxidant potential, which is attributed to its ability to quench free radicals.[1][5]

Table 3: Spectroscopic Data for Delta-7-Avenasterol

| Spectroscopic Method | Key Features and Observations | Source(s) |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 412.[4] The base peak is typically at m/z 55.[4] Fragmentation patterns provide structural information on the sterol backbone and side chain.[4] | |

| ¹³C Nuclear Magnetic Resonance (NMR) | The spectrum shows 29 distinct carbon resonances. A characteristic signal for C-3 (tertiary alcohol) appears at approximately 71.8 ppm. | [4] |

| Infrared (IR) Spectroscopy | A broad absorption band around 3410 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group. C-H stretching vibrations are observed at 2934 and 2860 cm⁻¹. | [4] |

Biosynthesis and Classification

Delta-7-avenasterol is a key intermediate in the phytosterol biosynthetic pathway. It is derived from 24-ethylidenelophenol and is subsequently converted to 5-dehydroavenasterol by the enzyme lathosterol (B1674540) oxidase.[4][5][6] This pathway is crucial for the production of essential sterols like stigmasterol.

Experimental Protocols

Detailed methodologies for assessing the key bioactivities of delta-7-avenasterol are provided below. These protocols serve as a template for laboratory investigation.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[12]

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare a stock solution of delta-7-avenasterol in a suitable solvent (e.g., methanol or DMSO).[13][14] Create a series of dilutions from this stock solution. Ascorbic acid or Trolox can be used as a positive control.[14]

-

Assay Procedure:

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12][14]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[12]

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the inhibition percentage against the sample concentration.

-

This assay evaluates the capacity of an antioxidant to neutralize the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[15]

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation stock solution.[14][15]

-

Dilute the ABTS•+ stock solution with methanol or ethanol (B145695) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[14]

-

-

Sample Preparation: Prepare a stock solution and serial dilutions of delta-7-avenasterol and a positive control (e.g., Trolox).[14]

-

Assay Procedure:

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.[14]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated as in the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[14][16]

Anti-inflammatory Activity Assay

Denaturation of proteins is a well-documented cause of inflammation. This in-vitro assay assesses the ability of a compound to inhibit protein denaturation, typically induced by heat.[17]

Methodology:

-

Reaction Mixture Preparation:

-

The reaction mixture (5 mL total volume) consists of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of delta-7-avenasterol.

-

A control solution is prepared without the test compound.

-

Diclofenac sodium or acetylsalicylic acid can be used as a standard reference drug.[17][18]

-

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.[17]

-

Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[17]

-

Cooling: After heating, allow the mixtures to cool to room temperature.

-

Measurement: Measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.[17][18]

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Conclusion

Delta-7-avenasterol presents a compelling profile for further scientific investigation. Its well-defined physical and chemical properties, coupled with its role in plant biochemistry and potential as a bioactive agent, make it a compound of significant interest. The data and protocols compiled in this guide offer a robust framework for researchers and drug development professionals to explore its therapeutic potential and to develop novel applications. Consistent and standardized experimental methodologies are crucial for generating comparable data and advancing our understanding of this promising phytosterol.

References

- 1. Delta7-Avenasterol | CAS 7212-91-1 | Cayman Chemical | Biomol.com [biomol.com]

- 2. Topical antiinflammatory activity of phytosterols isolated from Eryngium foetidum on chronic and acute inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Buy delta7-Avenasterol | 23290-26-8 | >98% [smolecule.com]

- 5. Buy Delta 7-avenasterol (EVT-15006436) [evitachem.com]

- 6. Human Metabolome Database: Showing metabocard for delta7-Avenasterol (HMDB0006851) [hmdb.ca]

- 7. delta7-Avenasterol | C29H48O | CID 12795736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Delta-7-avenasterol | C29H48O | CID 12795733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. isoavenasterol [chembk.com]

- 10. Avenasterol - Wikipedia [en.wikipedia.org]

- 11. lookchem.com [lookchem.com]

- 12. youtube.com [youtube.com]

- 13. theclinivex.com [theclinivex.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 17. ijcrt.org [ijcrt.org]

- 18. researchgate.net [researchgate.net]

Delta-7-Avenasterol: A Historical and Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-7-avenasterol, a phytosterol found in various plant sources, notably oats (Avena sativa), has garnered interest for its role in plant biochemistry and potential applications in human health. As an isomer of the more common delta-5-avenasterol, its unique structural features and biosynthetic origins have been a subject of scientific inquiry for decades. This technical guide provides an in-depth exploration of the history of its discovery and isolation, detailing the evolution of analytical techniques that have enabled its characterization. We present a plausible historical narrative, experimental protocols reflective of the mid-20th century methodologies, quantitative data, and visualizations of its biosynthetic pathway and a representative experimental workflow.

Historical Perspective on the Discovery of Delta-7-Avenasterol

The discovery of delta-7-avenasterol is intrinsically linked to the broader history of phytosterol research, which began in the late 19th and early 20th centuries. Initial investigations into the unsaponifiable fractions of plant oils revealed a complex mixture of steroidal compounds. However, the precise identification of individual sterols was hampered by the limitations of early analytical techniques, which primarily relied on fractional crystallization and melting point determination.

While a singular, definitive publication marking the initial discovery of delta-7-avenasterol is not readily apparent in the historical literature, its identification can be situated within the mid-20th century, a period of significant advancement in chromatography and spectroscopy. The development of column chromatography, particularly with alumina (B75360) and later silica (B1680970) gel, provided the first effective means of separating complex sterol mixtures.[1] The advent of gas-liquid chromatography (GLC) in the 1950s and its subsequent application to sterol analysis revolutionized the field, allowing for the separation of closely related isomers.[2][3][4]

By the 1980s, the presence of delta-7-avenasterol in oats was well-established, as evidenced by publications such as "Sterols in seeds and leaves of oats (Avena sativa L.)" (1984), which not only identified delta-7-avenasterol but also distinguished it from delta-5-avenasterol and other phytosterols (B1254722) in oat tissues.[5] This indicates that its discovery and characterization likely occurred in the preceding decades, as analytical methods became sufficiently sophisticated to resolve the delta-7 isomer from other C29 sterols.

Biosynthetic Pathway of Stigmasterol

Delta-7-avenasterol is a key intermediate in the biosynthesis of stigmasterol, a major plant sterol.[6][7][8][9] The pathway begins with the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol, a characteristic step in plant sterol synthesis.[9] A series of enzymatic modifications, including demethylations and isomerizations, leads to the formation of various sterol intermediates. Delta-7-avenasterol is synthesized from 24-ethylidenelophenol and is subsequently converted to 5-dehydroavenasterol.[10]

Experimental Protocols for Isolation and Identification

The following protocols are representative of the methodologies that would have been employed for the isolation and identification of delta-7-avenasterol from oats during the mid-20th century.

I. Extraction of Crude Oat Oil

A classic approach for lipid extraction from solid matrices is Soxhlet extraction, a technique widely used for its efficiency.[11][12]

Materials:

-

Dried, ground oat groats

-

Soxhlet extractor apparatus

-

Cellulose (B213188) extraction thimble

-

n-Hexane or petroleum ether

-

Heating mantle

-

Rotary evaporator

Procedure:

-

A known quantity of finely ground oat groats is placed into a cellulose extraction thimble.

-

The thimble is inserted into the main chamber of the Soxhlet extractor.

-

The extraction solvent (n-hexane or petroleum ether) is added to the distillation flask.

-

The apparatus is assembled and the solvent is heated to its boiling point.

-

The solvent vapor travels up the distillation arm, condenses in the condenser, and drips into the thimble containing the oat sample.

-

The chamber containing the thimble slowly fills with the warm solvent. When the chamber is almost full, it is emptied by a siphon side arm, with the solvent and extracted lipids flowing back down to the distillation flask.

-

This cycle is allowed to repeat for several hours to ensure complete extraction of the lipids.

-

After extraction, the solvent is removed from the collected extract using a rotary evaporator to yield the crude oat oil.

II. Saponification and Isolation of the Unsaponifiable Matter

To isolate the sterols from the triglycerides that constitute the bulk of the oat oil, saponification is performed.[11]

Materials:

-

Crude oat oil

-

Ethanolic potassium hydroxide (B78521) (KOH) solution

-

Reflux condenser

-

Separatory funnel

-

Diethyl ether or petroleum ether

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

The crude oat oil is weighed into a round-bottom flask.

-

An excess of ethanolic KOH solution is added to the flask.

-

The mixture is heated under reflux for 1-2 hours to ensure complete saponification of the triglycerides into glycerol (B35011) and fatty acid salts (soaps).

-

After cooling, the reaction mixture is transferred to a separatory funnel.

-

Distilled water is added to dissolve the soaps and glycerol.

-

The unsaponifiable matter, which includes the sterols, is extracted from the aqueous-ethanolic solution using several portions of diethyl ether or petroleum ether.

-

The combined organic extracts are washed with distilled water to remove any remaining soaps and alkali.

-

The washed organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the crude unsaponifiable fraction containing the phytosterols.

III. Chromatographic Separation of Phytosterols

Column chromatography was a cornerstone of separation science in the mid-20th century and would have been instrumental in the isolation of delta-7-avenasterol.[1]

Materials:

-

Glass chromatography column

-

Alumina or silica gel (activated)

-

A series of elution solvents of increasing polarity (e.g., hexane, hexane-diethyl ether mixtures, diethyl ether)

-

Fraction collector or collection tubes

Procedure:

-

A slurry of the adsorbent (alumina or silica gel) in the least polar solvent (e.g., hexane) is prepared and poured into the chromatography column to create a packed bed.

-

The crude unsaponifiable fraction, dissolved in a minimal amount of the initial solvent, is carefully loaded onto the top of the column.

-

The column is eluted with a series of solvents of gradually increasing polarity.

-

Fractions of the eluate are collected sequentially.

-

The composition of each fraction is monitored by techniques such as thin-layer chromatography (TLC). Fractions containing compounds with similar retention factors are pooled.

-

Fractions enriched in delta-7-avenasterol are subjected to further purification steps, potentially including re-chromatography or crystallization, to obtain the isolated compound.

IV. Identification and Characterization

In the mid-20th century, the identification of isolated compounds relied on a combination of physical and emerging spectroscopic techniques.

-

Melting Point Determination: A fundamental technique for assessing the purity of a crystalline compound.

-

Gas-Liquid Chromatography (GLC): Comparison of the retention time of the isolated compound with that of known standards on different stationary phases would have been a powerful tool for identification.[2][4]

-

Infrared (IR) Spectroscopy: Would provide information about the functional groups present, such as the hydroxyl group characteristic of sterols.

-

Early Mass Spectrometry (MS): Would provide the molecular weight and fragmentation patterns, offering crucial structural information.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As NMR technology developed, it would have become the definitive method for elucidating the precise structure, including the position of the double bond in the sterol ring system.

Quantitative Data

The concentration of delta-7-avenasterol in oats and other plant sources can vary depending on the cultivar, growing conditions, and the specific part of the plant analyzed. The following tables summarize representative quantitative data from various studies.

Table 1: Sterol Composition of Oat Seeds (Avena sativa L.)

| Sterol | Concentration (% of total sterols) |

| Sitosterol | 45-55 |

| Delta-5-Avenasterol | 15-25 |

| Delta-7-Avenasterol | 5-15 |

| Campesterol | 10-20 |

| Stigmasterol | <5 |

| Cholesterol | <2 |

Note: Data compiled from multiple sources, including a 1984 study on oat sterols.[5] Percentages are approximate and can vary.

Table 2: Delta-7-Avenasterol Content in Various Plant Oils

| Plant Source | Delta-7-Avenasterol Content (mg/100g of oil) |

| Oat Oil | 50-150 |

| Wheat Germ Oil | 20-60 |

| Rye Germ Oil | 30-80 |

| Olive Oil | 5-20 |

| Soybean Oil | <5 |

Note: Values are approximate and can vary based on processing and analytical methods.

Conclusion

The discovery and isolation of delta-7-avenasterol represent a chapter in the broader story of natural product chemistry, driven by the steady advancement of analytical technologies. From the early days of fractional crystallization to the sophisticated chromatographic and spectroscopic methods of the mid-20th century, the ability to isolate and characterize minor components of complex mixtures like plant sterols has continuously improved. While the exact moment of its first identification may be buried in the annals of phytochemical research, the established presence of delta-7-avenasterol in oats and its role as a biosynthetic intermediate underscore its significance. The historical methodologies detailed in this guide provide a framework for understanding the foundational work that paved the way for our current knowledge of this and other important phytosterols. Continued research into the biological activities and potential applications of delta-7-avenasterol will undoubtedly build upon this rich history of discovery.

References

- 1. Improved separation of sterols by column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. [Historical study of separation technology innovation in the field of pharmaceutical science] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aocs.org [aocs.org]

- 5. Sterols in seeds and leaves of oats (Avena sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Why Do Plants Convert Sitosterol to Stigmasterol? [frontiersin.org]

- 9. Why Do Plants Convert Sitosterol to Stigmasterol? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. delta7-Avenasterol | C29H48O | CID 12795736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

- 12. scribd.com [scribd.com]

- 13. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

The Occurrence and Analysis of Δ7-Avenasterol in Cereal Grains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosterols (B1254722), or plant-based sterols, are a diverse group of bioactive compounds found in various plant-based foods, with cereal grains being a particularly important dietary source. Among the numerous phytosterols, Δ7-avenasterol has garnered interest for its potential biological activities, including antioxidant properties.[1] This technical guide provides an in-depth overview of the occurrence of Δ7-avenasterol in different cereal grains, detailed experimental protocols for its quantification, and an exploration of its role in plant biochemical pathways.

Occurrence of Δ7-Avenasterol in Cereal Grains

The concentration of Δ7-avenasterol varies among different cereal grains, and even between genotypes of the same cereal. While it is generally considered a minor phytosterol compared to β-sitosterol and campesterol, its presence is consistently reported in several key cereals. The quantitative data for Δ7-avenasterol in wheat, rye, oats, barley, rice, and maize are summarized in the table below. It is important to note that obtaining precise, directly comparable quantitative data for Δ7-avenasterol across all cereals from existing literature is challenging due to variations in analytical methodologies, sample preparation, and the specific cultivars analyzed.

| Cereal Grain | Δ7-Avenasterol Concentration (μg/g of dry matter) | Notes |

| Wheat (Triticum aestivum) | Presence confirmed, but specific quantitative data is not readily available. It is listed as a minor sterol species. | Total phytosterol content in winter wheat grain ranges from 620-960 μg/g. |

| Rye (Secale cereale) | Presence confirmed. Specific quantitative data is not readily available. | Total phytosterol content in rye kernels typically ranges from 700-1000 mg/kg.[2] |

| Oats (Avena sativa) | 8 - 12 | Data from five different oat genotypes. |

| Barley (Hordeum vulgare) | Not individually quantified. Grouped with other minor sterols (δ5- and δ7-avenasterols, δ7-stigmastenol, and stigmastadienol) with a combined concentration of 86 ± 1 μg/g. | |

| Rice (Oryza sativa) | A study on Iranian rice bran cultivars reported Δ7-avenasterol content. While the data was presented in a table, a clear numerical value was not easily extracted from the provided search result.[3] | Phytosterols are concentrated in the rice bran. |

| Maize (Zea mays) | Presence confirmed as a precursor to major phytosterols, particularly in the cob. Specific quantitative data for the kernel is not readily available. | The unsaponifiable fraction of the kernel contains Δ7-avenasterol. |

Experimental Protocols for the Analysis of Δ7-Avenasterol

The accurate quantification of Δ7-avenasterol in cereal grains requires a multi-step analytical approach. The following protocol is a comprehensive summary of methodologies reported in scientific literature for the analysis of phytosterols.

Sample Preparation and Lipid Extraction

-

Grinding: Cereal grains should be finely ground to a homogenous powder to ensure efficient extraction.

-

Lipid Extraction: The total lipids, including phytosterols, are extracted from the ground sample. A common method involves using a solvent mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v). The sample is homogenized with the solvent, followed by filtration to separate the lipid-containing extract.

Saponification

Saponification is a critical step to hydrolyze sterol esters and glycosides, releasing the free sterols for analysis.

-

Alkaline Hydrolysis: The lipid extract is treated with a potassium hydroxide (B78521) (KOH) solution in ethanol (B145695) (e.g., 1 M) and heated (e.g., at 80°C for 1 hour) to saponify the lipids.

-

Acid Hydrolysis (Optional but Recommended for Cereals): For cereal matrices, an initial acid hydrolysis step (e.g., with 1 M ethanolic HCl) prior to alkaline saponification is often recommended to ensure the complete release of sterol glycosides.

Extraction of Unsaponifiables

Following saponification, the non-saponifiable fraction, which contains the phytosterols, is extracted.

-

Solvent Extraction: The saponified mixture is cooled and then extracted multiple times with a non-polar solvent such as n-hexane or diethyl ether. The organic phases are combined.

-

Washing: The combined organic extract is washed with water to remove any remaining soap and other water-soluble impurities.

-

Drying: The extract is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated under a stream of nitrogen.

Purification of the Sterol Fraction (Optional)

For cleaner samples and more accurate quantification, the unsaponifiable fraction can be further purified.

-

Solid-Phase Extraction (SPE): The dried unsaponifiable residue can be redissolved in a small amount of solvent and applied to a silica (B1680970) gel SPE cartridge. The sterol fraction is then eluted with a solvent of appropriate polarity.

Derivatization

To improve the volatility and thermal stability of the phytosterols for gas chromatography (GC) analysis, they are converted to their trimethylsilyl (B98337) (TMS) ether derivatives.

-

Silylation: The purified sterol fraction is dissolved in a dry solvent (e.g., pyridine) and a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added. The mixture is then heated (e.g., at 60-70°C for 30-60 minutes) to complete the derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is the preferred instrument for the separation and quantification of Δ7-avenasterol. A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.

-

Injection: A small volume of the derivatized sample is injected into the GC.

-

Temperature Program: A suitable temperature program is used to separate the different phytosterols. An example program could be: initial temperature of 180°C, ramped to 280°C at 5°C/min, and held for 20 minutes.

-

Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. The characteristic ions of the TMS derivative of Δ7-avenasterol are monitored.

-

Quantification: Quantification is typically performed using an internal standard (e.g., 5α-cholestane or betulin) that is added to the sample before the extraction process. A calibration curve is generated using a pure standard of Δ7-avenasterol.

Signaling Pathways and Biological Role

While specific signaling pathways directly involving Δ7-avenasterol are not extensively documented, its role as an intermediate in the broader phytosterol biosynthetic pathway is well-established. Phytosterols, in general, are crucial components of plant cell membranes, where they regulate membrane fluidity and permeability.

Furthermore, phytosterols, including intermediates like Δ7-avenasterol, serve as precursors for the synthesis of brassinosteroids.[4][5] Brassinosteroids are a class of plant steroid hormones that play a critical role in a wide range of developmental processes, including cell elongation, cell division, vascular differentiation, and stress responses. The biosynthesis of brassinosteroids from campesterol, a major phytosterol, involves a series of oxidation and hydroxylation steps, and intermediates from the general phytosterol pathway are funneled into this process.

Caption: Simplified overview of the phytosterol biosynthesis pathway.

Conclusion

Δ7-avenasterol is a consistent, albeit minor, component of the phytosterol profile in major cereal grains. Its accurate quantification requires robust and validated analytical methodologies, such as the GC-MS protocol detailed in this guide. While its direct signaling roles are still an area for further research, its position as an intermediate in the biosynthesis of essential plant compounds like other phytosterols and brassinosteroids underscores its importance in plant biochemistry. This technical guide provides a foundational resource for researchers and professionals in the fields of food science, natural product chemistry, and drug development who are interested in the analysis and biological significance of Δ7-avenasterol.

References

Methodological & Application

Application Notes & Protocols for the Extraction and Purification of Delta-7-Avenasterol from Oat Oil

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Delta-7-avenasterol is a bioactive phytosterol found in various plant sources, including oat (Avena sativa) oil. It is structurally related to cholesterol and is investigated for its potential health benefits. These application notes provide a comprehensive overview and detailed protocols for the extraction of oil from oats, isolation of the unsaponifiable fraction, and the subsequent purification and quantification of delta-7-avenasterol. The described methodology is based on established chemical and chromatographic techniques, ensuring high purity of the final compound suitable for research and developmental studies.

Overall Experimental Workflow

The process begins with the extraction of crude oil from oat grains, followed by saponification to isolate the unsaponifiable matter containing the phytosterol fraction. A two-step chromatographic procedure is then employed to purify delta-7-avenasterol, which is finally quantified and identified using gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Extraction of Crude Oil from Oats

This protocol describes a standard solvent extraction method to obtain crude oil from oat grains.

Materials:

-

Oat grains (finely ground)

-

n-Hexane or Petroleum Ether (reagent grade)

-

Soxhlet extraction apparatus or Reflux setup

-

Rotary evaporator

-

Heating mantle

Methodology:

-

Preparation: Weigh approximately 100 g of finely ground oat grains and place them into a cellulose (B213188) extraction thimble.

-

Extraction:

-

Soxhlet Method: Place the thimble in the main chamber of the Soxhlet extractor. Fill the distilling flask with 300 mL of n-hexane. Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours, ensuring continuous cycling of the solvent.

-

Reflux Method: Place the ground oats and 300 mL of petroleum ether in a round-bottom flask. Heat the mixture to 60-80°C under reflux with constant stirring for 4-6 hours.

-

-